1,3-Dimethyl-4-adamantanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,5-dimethyladamantan-2-one |
InChI |
InChI=1S/C12H18O/c1-11-4-8-3-9(6-11)10(13)12(2,5-8)7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
FAQCWWQDIFCGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)C(=O)C(C3)(C2)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 4 Adamantanone
Carbonyl Group Reactivity
The carbonyl group at the C-4 position is the most reactive site in 1,3-dimethyl-4-adamantanone, although its reactivity is moderated by the steric bulk of the adamantane (B196018) cage. This functional group is a key handle for a variety of chemical transformations.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group in this compound is a target for various nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp² hybridized carbonyl carbon into a tetrahedral sp³ carbon. masterorganicchemistry.com Organometallic compounds, such as Grignard reagents (R-Mg-X) and organolithium reagents, are potent nucleophiles that readily add to ketones. wisc.eduadichemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would proceed via nucleophilic attack on the carbonyl carbon to form a magnesium alkoxide intermediate. wisc.edu A subsequent acidic workup would then protonate the alkoxide to yield the corresponding tertiary alcohol, 1,3,4-trimethyladamantan-4-ol. wisc.eduleah4sci.com Such reactions are typically irreversible due to the strong basicity of the organometallic nucleophile. masterorganicchemistry.com The rigid and bulky nature of the adamantane framework sterically hinders the approach to the carbonyl, influencing the reaction rates and, in cases with chiral nucleophiles, the stereochemical outcome.
Reduction Pathways to Corresponding Alcohols
The carbonyl group of this compound can be reduced to the corresponding secondary alcohol, 1,3-dimethyladamantan-4-ol. This transformation is commonly achieved using complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). harvard.edu These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. harvard.edu LiAlH₄ is a very powerful and non-selective reducing agent, while NaBH₄ is a milder and more selective reagent. harvard.edu The reduction of the asymmetrically substituted ketone results in the formation of a new stereocenter, leading to a mixture of syn and anti diastereomeric alcohols. The facial selectivity of the hydride attack is governed by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face. The choice of reducing agent and reaction conditions can influence the ratio of the diastereomeric products.
Table 1: Representative Reduction of Substituted Ketones
| Reducing Agent | Typical Substrate | Product | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Alcohols | Milder, more selective than LiAlH₄; compatible with protic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Aldehydes, Esters, Carboxylic Acids | Alcohols | Powerful, less selective; reacts violently with water and protic solvents. harvard.edu |
| Wolff-Kishner Reduction (H₂NNH₂, base) | Ketones, Aldehydes | Alkanes | Converts carbonyl to a methylene (B1212753) (CH₂) group under basic conditions. wikipedia.org |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
This compound undergoes condensation reactions with primary amines and their derivatives. mdpi.com These reactions begin with the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.comnih.gov This intermediate then dehydrates (loses a water molecule) to form a C=N double bond. wikipedia.org The reaction with primary amines (R-NH₂) yields imines, commonly known as Schiff bases. nih.govresearchgate.net Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazine (B178648) (H₂NNH₂) gives a hydrazone. wikipedia.org These derivatives are often stable, crystalline solids, which historically made them useful for the isolation and characterization of ketones.
Reactivity of the Adamantane Cage
The adamantane cage is a remarkably stable hydrocarbon framework composed of strong C-H and C-C bonds. researchgate.net Functionalizing these positions requires overcoming high activation barriers and is a significant challenge in synthetic chemistry. researchgate.netchemrxiv.org
C-H Functionalization Studies
Direct C-H functionalization offers an efficient way to synthesize adamantane derivatives by avoiding pre-functionalized starting materials. nih.gov This field has become a major focus in modern organic synthesis. yale.edu Research has shown that radical-based reactions can directly convert the strong C-H bonds of adamantanes into C-C or C-heteroatom bonds. nih.govrsc.org These methods often employ photocatalysis or transition-metal catalysts to generate highly reactive intermediates capable of abstracting a hydrogen atom from the adamantane core. chemrxiv.orguni-giessen.de For substituted adamantanes like this compound, the primary challenge is achieving regioselectivity, i.e., controlling which C-H bond reacts. chemrxiv.org The existing methyl and carbonyl groups influence the electronic and steric properties of the cage, directing functionalization to specific sites. mdpi.com For example, radical alkylation reactions have been developed that show remarkable selectivity for the tertiary (bridgehead) C-H bonds of the adamantane skeleton. nih.gov
Mechanistic Studies of Reaction Pathways
Understanding the detailed step-by-step pathways, or mechanisms, of these reactions is crucial for optimizing conditions and predicting outcomes.
The mechanism of nucleophilic addition to the carbonyl group is well-established, proceeding through a tetrahedral intermediate. masterorganicchemistry.com For reductions with metal hydrides, the stereochemical outcome is often analyzed using models that account for steric and electronic effects.
Mechanistic studies for C-H functionalization are more complex. For instance, the Lewis acid-promoted rearrangement of precursors to form the adamantane skeleton is thought to involve a complex series of carbocationic 1,2-bond migrations and hydride shifts. acs.org In direct C-H functionalization, proposed mechanisms can involve oxidative addition to a metal catalyst, radical abstraction, or 1,2-addition pathways, depending on the catalytic system employed. uni-giessen.de Computational chemistry is often used to model transition states and intermediates to elucidate the most likely reaction pathway. acs.org
Carbocation-Mediated Rearrangements
Carbocation-mediated reactions are fundamental to the synthesis and functionalization of the adamantane scaffold. These rearrangements often involve the formation of a stable tertiary adamantyl carbocation, which can then undergo various transformations or be trapped by nucleophiles.
A key strategy for constructing the adamantane core involves the acid-promoted cyclization of bicyclic precursors. For instance, the treatment of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one with trifluoromethanesulfonic acid initiates a cyclization cascade. ucla.edu Protonation of one of the exocyclic double bonds leads to the formation of a tertiary carbocation. This is followed by a transannular cyclization, where the second double bond attacks the cationic center, generating the adamantyl cation. ucla.edu This highly stable intermediate can then be trapped by a variety of nucleophiles, leading to a diverse range of substituted adamantanones. ucla.edu
The stability of the adamantyl cation plays a crucial role in these rearrangements. Unlike many carbocations that are planar, the adamantyl cation is forced into a nonplanar geometry, yet it remains remarkably stable. ucla.edu This stability facilitates its formation from various precursors, including adamantyl halides and bicyclo[3.3.1]diene systems. ucla.edu The reactions involving these carbocations are integral to forming complex derivatives, as seen in the synthesis of compounds analogous to memantine, an Alzheimer's drug. ucla.edu
Studies on bicyclo[3.3.1]nonane-derived diolefins further illustrate this principle. Exposure of these compounds to electrophiles like bromine or iodine results in the formation of a charge transfer complex, followed by a synchronous cyclization to yield a stable 1-adamantyl cation ion pair, which then leads to the final 1,2-disubstituted adamantane products. mdpi.com
The table below summarizes the acid-promoted cyclization of a bicyclic diene to form various substituted adamantanones, highlighting the role of the carbocation intermediate in reacting with different trapping agents. ucla.edu
| Entry | Acid Catalyst | Nucleophile/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | TfOH | Benzene | 1,3,5-Trimethyl-7-phenyladamantan-2-one | 90 |
| 2 | H2SO4 | Benzene | 1,3,5-Trimethyl-7-phenyladamantan-2-one | 72 |
| 3 | TfOH | Anisole | 1,3,5-Trimethyl-7-(4-methoxyphenyl)adamantan-2-one | 89 |
| 4 | TfOH | Acetonitrile (B52724) | N-(1,3,5-Trimethyl-2-oxoadamantan-7-yl)acetamide | 88 |
| 5 | TfOH | CH2Cl2 | 1,3,5-Trimethyl-7-(trifluoromethanesulfonyloxy)adamantan-2-one | Trace |
| 6 | TfOH | Trimethylsilyl acetylene (B1199291) / CH2Cl2 | 1,3,5-Trimethyl-7-ethynyladamantan-2-one | 44 |
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms for adamantane derivatives often relies on the isolation and characterization of key intermediates. These studies provide direct evidence for the proposed reaction pathways, including the formation and fate of carbocations.
In a notable example, the synthesis of a 1,2-disubstituted adamantane derivative via a Ritter-type reaction allowed for the isolation of intermediates. mdpi.com The reaction of a specific bicyclic precursor with acetonitrile under acidic conditions did not immediately yield the final bis-acetamide. By carefully controlling the reaction times and conditions, researchers were able to stop the reaction at intermediate stages and characterize the individual compounds, thus providing concrete evidence for the proposed multi-step rearrangement mechanism. mdpi.com
The investigation into the synthesis of 1,3-adamantanediol (B44800) also revealed the role of reaction intermediates. In the reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride, it was found that in the absence of a DMF catalyst, the reaction proceeds through an acyl chloride intermediate to selectively form 1,3-dichloro adamantane. acs.org This observation was crucial in optimizing the reaction conditions to achieve a high yield of the desired product. acs.org
Similarly, during the synthesis of adamantylated thiohydantoin derivatives, an unexpected by-product was isolated and characterized using single-crystal X-ray diffraction. mdpi.com The formation of this by-product was rationalized by proposing that the main product, an S-adamantylated thiohydantoin, acted as an intermediate that further reacted with the starting thiohydantoin material present in the reaction mixture. mdpi.com Such investigations into side products and intermediates are invaluable for understanding the full scope of the reactivity of these complex molecules.
The table below details the characterized intermediates from a Ritter reaction that constructs the adamantane framework, demonstrating the stepwise nature of the carbocation-mediated rearrangement. mdpi.com
| Structure Name | Role in Reaction | Yield (%) |
|---|---|---|
| (1R,5R,7S)-1-azido-5,7-dimethyl-3-methylenebicyclo[3.3.1]nonan-9-one | Intermediate 1 | Moderate |
| (1s,3s,5R,7S)-3-azido-1-((R)-1-azidoethyl)-5,7-dimethylbicyclo[3.3.1]nonan-9-one | Intermediate 2 | Good |
| (1R,2R,5S,7S)-2-acetamido-1-((R)-1-azidoethyl)-5,7-dimethyladamantan-2-ol | Final Product Precursor | - |
| N-((1S,2R,4R,5R,7S)-2-acetamido-4,6-dimethyl-9-oxo-3-azatricyclo[4.3.1.14,8]undecan-1-yl)acetamide | Final Product | 77 |
Derivatization Strategies and Synthetic Utility of 1,3 Dimethyl 4 Adamantanone
Functionalization at the Carbonyl Position for Structural Diversification
The ketone functionality at the C-4 position is the most reactive site in 1,3-dimethyl-4-adamantanone, providing a reliable entry point for a variety of chemical transformations. These reactions are typical of ketones and allow for the introduction of a wide array of functional groups, significantly diversifying the molecular structure. nih.gov
Key reactions at the carbonyl position include:
Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with nucleophiles. For example, Grignard reagents (R-MgX) and organolithium reagents can add to the carbonyl to form tertiary alcohols. wikipedia.orgyoutube.com This introduces a new carbon-carbon bond and a hydroxyl group, which can be used for further functionalization.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), yielding 1,3-dimethyl-4-adamantanol. nih.gov
Reductive Amination: This powerful reaction converts the ketone into an amine. The process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they selectively reduce the protonated imine over the ketone. masterorganicchemistry.comharvard.edu This method is crucial for synthesizing aminoadamantane derivatives, which are a cornerstone of adamantane-based pharmaceuticals. ijpsr.com
Wittig Reaction: To convert the carbonyl into an alkene, the Wittig reaction is a standard method. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond. organic-chemistry.orgopenstax.org This allows for the introduction of various substituted vinyl groups onto the adamantane (B196018) scaffold.
Wolff-Kishner Reduction: For complete removal of the carbonyl oxygen to yield the corresponding methylene (B1212753) group (-CH₂-), the Wolff-Kishner reduction is employed. wikipedia.orglibretexts.org The ketone is first converted to a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent (like diethylene glycol) to eliminate N₂ gas and produce the alkane. byjus.comorganic-chemistry.orgyoutube.com This reaction would convert this compound back to 1,3-dimethyladamantane (B135411).
The following table summarizes these key functionalization strategies at the carbonyl position.
| Reaction Type | Reagent(s) | Product Type | Significance |
| Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohol | C-C bond formation, introduces -OH group |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Converts ketone to hydroxyl group |
| Reductive Amination | Primary Amine (R-NH₂), NaBH₃CN | Secondary Amine | Introduces key amine functionality |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Converts carbonyl to a C=C double bond |
| Wolff-Kishner Reduction | Hydrazine (B178648) (H₂NNH₂), KOH | Alkane | Complete deoxygenation to a methylene group |
This is an interactive data table. You can sort and filter the data as needed.
Functionalization of Peripheral Sites on the Adamantane Cage
Beyond the reactive carbonyl group, the adamantane cage itself can be functionalized through the activation of its C-H bonds. The adamantane framework possesses tertiary C-H bonds at the bridgehead positions and secondary C-H bonds at the methylene bridges. Directing functionalization to these peripheral sites while the ketone is present is a significant synthetic challenge due to the high strength of these C-H bonds. nih.govchemrxiv.org
Radical-based reactions are a primary strategy for achieving this transformation. nih.gov These methods often employ a radical initiator to abstract a hydrogen atom from the adamantane cage, creating a transient adamantyl radical. This radical can then be trapped by various reagents to introduce new functional groups.
Key approaches include:
Photochemical H-Atom Transfer (HAT): Advanced methods using photoredox and H-atom transfer catalysis have been developed for the selective functionalization of strong C-H bonds. chemrxiv.orgchemrxiv.org These systems can generate highly reactive radical species that preferentially abstract hydrogen from the adamantane cage, even in the presence of other functional groups. For instance, catalyst-controlled systems have shown excellent chemoselectivity for the tertiary (bridgehead) C-H bonds of adamantanes. chemrxiv.org
Radical Carboxylation: Using catalysts like N-hydroxyphthalimide (NHPI) in the presence of carbon monoxide and an oxygen source, it is possible to introduce carboxylic acid groups at the bridgehead positions of the adamantane cage under mild, free-radical conditions. nih.gov
Directed Functionalization: While challenging on this compound itself, strategies involving directing groups are a major principle in C-H activation. chemrxiv.orgnih.gov A directing group installed elsewhere on the molecule can guide a metal catalyst to a specific C-H bond, enabling site-selective functionalization.
The presence of the two methyl groups at the C-1 and C-3 positions in this compound already occupies two of the four highly reactive bridgehead positions. This leaves the C-5 and C-7 bridgehead positions as the most likely sites for further radical-based functionalization. Selectivity between these two remaining bridgehead positions and the various secondary positions would depend heavily on the specific reagents and conditions employed.
| Functionalization Site | Methodology | Potential Reagents | Challenges & Considerations |
| Bridgehead C-H (C-5, C-7) | Radical H-Atom Abstraction | N-Hydroxyphthalimide (NHPI)/O₂/CO, Photoredox Catalysts | Achieving selectivity over other C-H bonds; potential for reaction at the ketone. |
| Methylene C-H (secondary) | Radical H-Atom Abstraction | Highly reactive radical initiators (e.g., peroxides) | Generally less reactive than bridgehead positions; achieving site-selectivity is difficult. |
| Methyl Group C-H | Radical H-Atom Abstraction | Requires specific conditions to favor over cage C-H bonds | Typically less reactive than tertiary cage positions. |
This is an interactive data table. You can sort and filter the data as needed.
This compound as a Key Synthetic Intermediate for Complex Molecular Architectures
This compound serves as a valuable synthetic intermediate for creating more complex molecules, particularly those with pharmaceutical relevance. Its utility stems from its role as a precursor to other functionalized 1,3-dimethyladamantane derivatives.
A prime example is its potential role in the synthesis of analogues of Memantine (1-amino-3,5-dimethyladamantane), a well-known drug for the treatment of Alzheimer's disease. ijpsr.comnih.gov The direct precursor to Memantine is often 1,3-dimethyladamantane. nih.govacs.org this compound can be converted to 1,3-dimethyladamantane via the Wolff-Kishner reduction, thereby serving as a key intermediate in established synthetic routes to this important therapeutic agent. wikipedia.orglibretexts.org
Furthermore, this compound can be directly converted into a structural isomer of Memantine. Through reductive amination with ammonia, this compound can be transformed into 4-amino-1,3-dimethyladamantane . This transformation provides a direct route to a novel aminoadamantane with a substitution pattern that differs from Memantine, offering a new scaffold for exploring structure-activity relationships in neuroprotective agents. nih.govnih.gov
The synthesis of various Memantine analogs often involves building upon a substituted adamantane core. nih.gov Ketones analogous to this compound have been used to construct benzohomoadamantane scaffolds, which are then elaborated into amine derivatives for biological testing. nih.gov For instance, related adamantane ketones have been subjected to Wittig reactions to introduce exocyclic double bonds, which are then used in subsequent ring-forming reactions to build more complex polycyclic systems. nih.gov This highlights the role of the ketone as a versatile handle for constructing intricate molecular architectures.
Principles of Scaffold Design in Adamantane Chemistry
The use of adamantane as a core scaffold in drug design and materials science is well-established, owing to its unique physicochemical properties. nih.govnih.gov The design principles revolve around leveraging its rigid, three-dimensional, and lipophilic nature. nih.govresearchgate.net
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage is a rigid structure. nih.gov This rigidity allows for the precise and predictable spatial orientation of functional groups attached to it. In drug design, this enables the creation of ligands that can fit into protein binding sites with high specificity, minimizing entropic penalties upon binding. researchgate.netresearchgate.net
Multivalency: The tetrahedral-like geometry of the adamantane core, with four bridgehead positions, makes it an ideal scaffold for creating multivalent ligands. researchgate.net By attaching multiple copies of a binding motif to the adamantane scaffold, researchers can significantly enhance the avidity and selectivity of the resulting molecule for its biological target. So-called "3+1" scaffolds, where three positions are used for binding groups and the fourth for an effector or linker, are a common design strategy. researchgate.net
Modulation of Physicochemical Properties: Incorporating an adamantane moiety into a molecule significantly increases its lipophilicity, which can enhance membrane permeability and bioavailability. nih.gov The substitution of carbon atoms in the cage with heteroatoms, such as nitrogen (to form azaadamantanes), can be used to fine-tune these properties, for example, by increasing water solubility. nih.gov
Asymmetric Scaffolds: While unsubstituted adamantane is achiral, derivatives like this compound are chiral. The presence of the methyl groups at the 1- and 3-positions and the ketone at the 4-position breaks the symmetry of the cage. This creates a chiral scaffold that can be used for enantioselective applications, such as in catalysis or for probing chiral recognition at biological targets. mdpi.com The synthesis of derivatives from such an asymmetric starting material allows for the creation of complex molecules with well-defined stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. longdom.orgopenpubglobal.com For adamantane derivatives, which often present complex and overlapping signals, advanced NMR methods are indispensable. scielo.org.za
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical shifts and coupling constants of hydrogen atoms, which is fundamental for determining the substitution pattern on the adamantane cage. In the case of this compound, the methyl groups and the protons on the adamantane framework give rise to characteristic signals. For instance, in a study of various methyl-substituted adamantanones, the ¹H NMR spectra were crucial for identifying the individual compounds within complex mixtures. acs.org
The chemical shifts in ¹H NMR are influenced by the substitution pattern and the relative stereochemistry of the substituents. For example, in 1,3,5-trimethyl-7-phenyladamantan-2-one, the methyl groups appear as a singlet at 1.01 ppm, while the protons of the adamantane cage and the phenyl group resonate at distinct chemical shifts. ucla.edu
Interactive Data Table: ¹H NMR Chemical Shifts for Adamantanone Derivatives
| Compound | Functional Groups | Chemical Shift (δ, ppm) |
| 1,3,5-Trimethyl-7-phenyladamantan-2-one | Phenyl protons | 7.23-7.38 (m) |
| Adamantane protons | 1.54-1.98 (m) | |
| Methyl protons | 1.01 (s) | |
| N-formyl-1-amino-3,5-dimethyl-adamantane | NH proton | 8.23 (d, J = 12.5 Hz) |
| CHO proton | 7.99 (s) | |
| Adamantane & other protons | 0.83-6.23 (m) | |
| Methyl protons | 0.83-0.85 (m) |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of adamantane derivatives. The number of signals and their chemical shifts provide direct information about the symmetry and the electronic environment of the carbon atoms. The carbonyl carbon of the ketone group in this compound and its derivatives typically appears at a downfield chemical shift, often above 215 ppm. acs.orgucla.edu
The substitution of the adamantane cage with methyl groups leads to predictable changes in the ¹³C NMR spectrum. For example, the signals for the methyl carbons and the quaternary carbons to which they are attached can be readily identified. acs.org The analysis of a series of methyl-substituted adamantanones demonstrated the utility of ¹³C NMR in distinguishing between isomers. acs.org
Interactive Data Table: ¹³C NMR Chemical Shifts for Adamantanone Derivatives
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| 1,3,5-Trimethyl-7-phenyladamantan-2-one | Carbonyl (C=O) | 218.5 |
| Aromatic carbons | 124.9-147.7 | |
| Adamantane carbons | 22.6-52.5 | |
| Methyl carbons | 28.8 | |
| N-formyl-1-amino-3,5-dimethyl-adamantane | Carbonyl (CHO) | 160.3-162.3 |
| Adamantane carbons | 29.8-53.7 | |
| Methyl carbons | 29.9 |
Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HETCOR, APT)
Due to the often complex and overlapping signals in the 1D NMR spectra of adamantane derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. longdom.orgscielo.org.zawalisongo.ac.id
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the adamantane framework. longdom.orgwalisongo.ac.id
HETCOR (Heteronuclear Correlation) : This experiment correlates the chemical shifts of directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. srce.hrworktribe.com
APT (Attached Proton Test) : This technique distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons based on the phase of their signals, which simplifies the interpretation of the ¹³C NMR spectrum. scielo.org.zasrce.hr
The application of these techniques has been crucial in the structural elucidation of various adamantane derivatives, including those with complex substitution patterns. srce.hruva.nlnih.gov For example, in the study of novel 1,4-disubstituted adamantane stereoisomers, COSY and HETCOR sequences were instrumental in assigning the multiplicity in ¹H and ¹³C NMR spectra. srce.hr
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of functional groups. epa.gov In this compound, the most prominent absorption band in the FT-IR spectrum is the stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1680-1725 cm⁻¹. For instance, in N-formyl-1-amino-3,5-dimethyl-adamantane, a derivative, the C=O stretch is observed at 1693.50 cm⁻¹. acs.org The C-H stretching vibrations of the methyl and adamantane cage protons are also observable in the 2800-3000 cm⁻¹ region. acs.orgspectrabase.com
Interactive Data Table: Characteristic FT-IR Frequencies for Adamantane Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| N-formyl-1-amino-3,5-dimethyl-adamantane | N-H stretch | 3450–3199 |
| C-H stretch | 2947–2847 | |
| C=O stretch | 1693.50 | |
| 1-amino-3,5-dimethyladamantane hydrochloride | N-H stretch | 3441 |
| C-H stretch | 2901, 2943 | |
| C-N stretch | 1364 |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and studying the fragmentation patterns of adamantane derivatives. In electron ionization (EI) mass spectrometry, the adamantane cage exhibits significant stability. The fragmentation of adamantane and its derivatives has been a subject of detailed examination, with studies focusing on adamantane, adamantanol, and various alkyl-substituted adamantanes. ingentaconnect.comcdnsciencepub.com
For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₂H₁₈O (MW: 178.27 g/mol ). The fragmentation is dictated by the stable tricyclic alkane core and the presence of the ketone and methyl substituents.
Key Fragmentation Pathways:
Loss of Methyl Group: A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the bridgehead positions, leading to a stable tertiary carbocation. This would produce a fragment ion at m/z 163.
Loss of Carbon Monoxide: Cleavage of the carbonyl group as a neutral carbon monoxide (CO) molecule is a characteristic fragmentation for ketones, which would result in a fragment at m/z 150.
Combined Losses: Subsequent or combined losses, such as the loss of both a methyl group and carbon monoxide, can also be anticipated.
Cage Fragmentation: Although the adamantane cage is stable, fragmentation pathways involving the cleavage of the polycyclic system can occur, often resulting in the formation of alkyl-substituted benzene-type fragment ions. cdnsciencepub.com
Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for the qualitative and quantitative analysis of adamantane derivatives, allowing for the separation of complex mixtures and the identification of individual isomers based on their mass spectra. sysydz.net
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Formula of Ion | Predicted m/z |
| Molecular Ion | [C₁₂H₁₈O]⁺ | 178 |
| Loss of Methyl Radical | [C₁₁H₁₅O]⁺ | 163 |
| Loss of Carbon Monoxide | [C₁₁H₁₈]⁺ | 150 |
| Loss of an Ethyl Group | [C₁₀H₁₃O]⁺ | 149 |
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the reviewed literature, extensive studies on the closely related compound 1,3-dimethyladamantane (13DMA) provide significant insight into the expected solid-state behavior. upc.eduresearchgate.net
The polymorphism of 1,3-dimethyladamantane has been thoroughly investigated. upc.eduresearchgate.net It exhibits a low-temperature, ordered monoclinic phase which transforms into a high-temperature, orientationally disordered hexagonal plastic phase before melting. upc.eduresearchgate.net This plastic crystalline phase is a hallmark of globular molecules like adamantane derivatives, where molecules possess rotational freedom within the crystal lattice. upc.edu
Phase II (Low Temperature): At low temperatures (e.g., 120 K), 13DMA exists in an ordered monoclinic crystal structure with the space group P2₁/c. upc.edu
Phase I (High Temperature): At higher temperatures (e.g., 222.6 K), it transitions to a disordered plastic phase with a hexagonal space group (P6₃/mmc), which is stable up to its melting point. upc.edu
The introduction of a carbonyl group at the 4-position to form this compound would introduce significant polarity. This would likely lead to stronger and more directional dipole-dipole intermolecular interactions in the solid state. Consequently, the high symmetry required for a plastic phase might be disrupted, and a more ordered, less symmetric crystal structure compared to 13DMA is expected. The crystal packing would be heavily influenced by the need to optimize these dipole-dipole interactions.
Table 2: Crystallographic Data for the Phases of 1,3-Dimethyladamantane (13DMA)
| Property | Phase II (Ordered) | Phase I (Plastic) |
| Temperature | 120 K | 230 K |
| Crystal System | Monoclinic | Hexagonal |
| Space Group | P2₁/c | P6₃/mmc |
| Z (Molecules/Unit Cell) | 4 | 2 |
| Data sourced from Négrier et al. (2020). upc.edu |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For saturated ketones like this compound, the primary chromophore is the carbonyl group (C=O).
The most significant electronic transition for this compound in the near-UV region is the n → π* (non-bonding to pi-antibonding) transition. core.ac.uktanta.edu.eg This involves the excitation of an electron from one of the non-bonding lone pairs of the oxygen atom to the antibonding π* orbital of the carbonyl double bond. tanta.edu.eg
Characteristics of the n → π Transition:*
This transition is formally forbidden by symmetry selection rules, which results in it having a very low intensity. tanta.edu.eg
The molar absorptivity (ε) for this transition in saturated ketones is typically weak, often in the range of 10-100 L·mol⁻¹·cm⁻¹.
The absorption maximum (λ_max) for the n → π* transition in similar acyclic and cyclic ketones typically appears in the 270–300 nm range.
The rigid and largely strain-free adamantane framework serves to isolate the carbonyl chromophore, meaning the spectrum is expected to be a classic representation of a saturated ketone, without complicating factors from conjugation or significant ring strain. core.ac.uk Photoelectron spectroscopy studies on adamantanone confirm that the highest occupied molecular orbital (HOMO) is associated with the oxygen lone pair, which is consistent with the n → π* transition being the lowest energy electronic transition. core.ac.uk
Table 3: Expected Electronic Transition for this compound
| Transition | Chromophore | Typical λ_max Range | Expected Molar Absorptivity (ε) |
| n → π* | Carbonyl (C=O) | 270 - 300 nm | Weak (~10-100 L·mol⁻¹·cm⁻¹) |
Microwave and Millimeter-Wave Spectroscopy
Microwave and millimeter-wave spectroscopy are high-resolution techniques used to study the rotational transitions of molecules in the gas phase. These methods are exceptionally powerful for determining precise molecular structures, dipole moments, and understanding large-amplitude internal motions. researchgate.net
A molecule must possess a permanent electric dipole moment to be observable by microwave spectroscopy. The presence of the carbonyl group in this compound imparts a significant dipole moment, making it an excellent candidate for such studies.
The feasibility of this approach is strongly supported by the successful characterization of the closely related molecule 1-aza-adamantan-4-one using a combination of microwave, millimeter-wave, and infrared spectroscopy, which was aided by theoretical calculations. dergipark.org.trdergipark.org.tr Studies on other cyclic ketones have also demonstrated the power of microwave spectroscopy to distinguish between different conformers and determine their structures with high precision. acs.orgnih.gov
A rotational spectroscopy study of this compound would yield:
Highly Precise Rotational Constants (A, B, C): These constants are inversely proportional to the molecule's moments of inertia around its principal axes.
Gas-Phase Molecular Structure: From the rotational constants, a definitive three-dimensional structure (r_s_ or r_0_), including bond lengths and angles, can be derived. This process is often complemented by isotopic substitution, where the spectra of ¹³C or ¹⁸O enriched samples are analyzed to pinpoint atomic coordinates. acs.org
Electric Dipole Moment: The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, allows for the precise determination of the components of the molecular dipole moment.
Table 4: Information Obtainable from Microwave Spectroscopy of this compound
| Parameter | Description |
| Rotational Constants (A, B, C) | Directly related to the principal moments of inertia of the molecule. |
| Molecular Structure | Precise determination of bond lengths and angles in the gas phase. |
| Dipole Moment Components (μ_a, μ_b, μ_c) | Quantitative measure of the molecule's polarity along its principal axes. |
| Centrifugal Distortion Constants | Provide information about the rigidity of the molecular framework. |
Conclusion
1,3-Dimethyl-4-adamantanone is a fascinating molecule that embodies the unique structural and chemical properties of the adamantane (B196018) family. Its synthesis, reactivity, and potential applications highlight the continued importance of adamantane chemistry in both fundamental research and applied sciences. As a versatile synthetic intermediate, it offers a pathway to a wide range of novel adamantane derivatives with potential uses in the development of new pharmaceuticals and advanced materials. Further exploration of the chemistry of 1,3-Dimethyl-4-adamantane and related compounds will undoubtedly lead to new discoveries and innovations.
Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 4 Adamantanone
Quantum Chemical Calculations for Geometry Optimization and Molecular Structure Prediction
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule. nih.govrsc.org Methods like Density Functional Theory (DFT) are employed to find the lowest energy conformation, known as the optimized geometry. researchgate.netugm.ac.id For adamantane (B196018) and its derivatives, these calculations help determine bond lengths, bond angles, and dihedral angles that characterize the rigid cage-like structure. researchgate.netresearchgate.net
The process involves solving the Schrödinger equation approximately to find the electron distribution and nuclear positions that correspond to a minimum on the potential energy surface. nih.govacs.org This optimized structure is crucial as it serves as the basis for all subsequent property calculations, including electronic and spectroscopic analyses. ugm.ac.id Theoretical studies on related adamantane structures have successfully used DFT methods, such as the B3LYP functional, to obtain reliable geometries. researchgate.netugm.ac.id
Table 1: Illustrative Optimized Geometrical Parameters for an Adamantane Derivative (Note: This table illustrates the type of data obtained from geometry optimization and is not specific to 1,3-Dimethyl-4-adamantanone.)
| Parameter | Value |
|---|---|
| C-C Bond Length (Å) | 1.54 - 1.56 |
| C-H Bond Length (Å) | 1.09 - 1.11 |
| C=O Bond Length (Å) | ~1.21 |
| C-C-C Bond Angle (°) | 108.5 - 109.8 |
| H-C-H Bond Angle (°) | ~107.5 |
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within this compound.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For adamantane derivatives, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. researchgate.netksu.edu.sa
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table provides an example of FMO data and is not specific to this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.dewolfram.com The MEP is invaluable for predicting how a molecule will interact with other charged species. uni-muenchen.de
Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green represents areas with a neutral potential. wolfram.com For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group in red, indicating it as a site for electrophilic interaction. ksu.edu.sauni-muenchen.de
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.deq-chem.com This method allows for the quantification of electron delocalization, also known as charge transfer, between filled donor orbitals and empty acceptor orbitals. uni-muenchen.deacs.org
The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory. uni-muenchen.de Larger interaction energies indicate more significant charge delocalization, which contributes to the stability of the molecule. rsc.org NBO analysis also provides "natural charges" for each atom, offering a more robust description of the atomic charge distribution than other methods. q-chem.com
Table 3: Illustrative NBO Analysis Data (Note: This table exemplifies results from an NBO analysis and is not specific to this compound.)
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |
|---|---|---|
| LP(O) | σ(C-C) | 2.5 |
| σ(C-C) | σ(C-C) | 1.8 |
Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is a key factor in determining intermolecular forces, such as London dispersion forces. Theoretical calculations can provide values for the average polarizability and its components, offering insight into the molecule's response to external fields.
Table 4: Illustrative Calculated Electronic Properties (Note: This table shows examples of calculated electronic properties and is not specific to this compound.)
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 2.9 D |
| Isotropic Polarizability (ų) | 18.5 |
Molecular Dynamics Simulations in Complex Systems
Guest Orientation within Supramolecular Hosts
The orientation of a guest molecule within a supramolecular host is a critical factor governing the stability and function of the resulting complex. In the case of this compound, its rigid, globular adamantane core is expected to play a dominant role in its binding within host cavities, such as those of cyclodextrins.
Theoretical studies on similar adamantane derivatives complexed with β-cyclodextrin have shown that the adamantane cage typically situates itself deep within the hydrophobic cavity of the host. This orientation is driven by the favorable hydrophobic interactions between the nonpolar adamantane cage and the interior of the cyclodextrin. The positioning of the substituent groups, in this case, the two methyl groups at positions 1 and 3, and the ketone group at position 4, would further influence the precise orientation. It is anticipated that the adamantane core would penetrate the cavity, leaving the more polar ketone group near the rim of the cyclodextrin, where it can interact with the solvent or the hydrophilic exterior of the host.
Docking studies on adamantane-substituted purines have revealed a similar trend, where the adamantane scaffold is found deep inside the binding pocket of proteins, contributing to the stability of the complex through non-polar interactions with hydrophobic amino acid residues nih.gov. The specific orientation is a result of a delicate balance of forces, including van der Waals interactions, hydrophobic effects, and potential hydrogen bonding involving the ketone group. The size, geometry, and nature of the functional groups on the adamantane derivative are all crucial in determining the final structural arrangement of the host-guest assembly.
Intermolecular Interaction Energy Calculations
The PIXEL method, for instance, has been employed to calculate intermolecular interaction energies in the crystal structures of various adamantane-1,3,4-thiadiazole hybrids. nih.gov This method sums the coulombic, polarization, dispersion, and repulsion energy terms to arrive at the total interaction energy nih.gov. Similarly, the CrystalExplorer program with the CE-B3LYP energy model allows for the calculation of pairwise interaction energies, which are crucial for understanding the crystal packing and stability.
In studies of adamantane-linked 1,2,4-triazole N-Mannich bases, dispersion forces were found to be the principal contributors to the total interaction energy nih.gov. The crystal packing of these compounds is stabilized by a network of weak noncovalent interactions, including C-H···O, C-H···N, C-H···S, and C-H···π interactions nih.gov. The adamantane cage itself can contribute significantly to these interactions, particularly through dispersion forces.
The following table presents representative intermolecular interaction energies for a related adamantane derivative, illustrating the contributions of different energy components.
| Interaction Type | Electrostatic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total (kcal/mol) |
| C-H···O | -2.5 | -0.8 | -5.2 | 3.1 | -5.4 |
| C-H···π | -1.8 | -0.5 | -4.1 | 2.5 | -3.9 |
| Adamantane-Adamantane | -0.5 | -0.2 | -6.8 | 3.5 | -4.0 |
Note: The data in this table are representative values from studies on similar adamantane derivatives and are intended to illustrate the typical magnitudes of interaction energies.
These calculations highlight the importance of a comprehensive analysis of all noncovalent interactions to understand the supramolecular chemistry of adamantane-containing compounds like this compound.
Advanced Applications of 1,3 Dimethyl 4 Adamantanone in Chemical Science
Supramolecular Chemistry and Molecular Recognition
The adamantane (B196018) cage is a cornerstone in supramolecular chemistry due to its ideal fit within the cavities of various macrocyclic host molecules. This strong non-covalent interaction forms the basis for creating complex, self-assembled molecular architectures. The presence of methyl groups and a ketone functionality on the 1,3-Dimethyl-4-adamantanone scaffold can further modulate these interactions, offering opportunities for more specific and controlled molecular recognition phenomena.
Host-Guest Recognition Systems (e.g., with Cyclodextrins, Cucurbiturils)
The encapsulation of guest molecules by macrocyclic hosts is a fundamental concept in supramolecular chemistry. This compound, like other adamantane derivatives, is an excellent guest for host molecules such as cyclodextrins and cucurbiturils, which possess hydrophobic inner cavities.
Cyclodextrins: These cyclic oligosaccharides are well-known for their ability to form stable inclusion complexes with adamantane derivatives. The hydrophobic adamantyl cage of this compound is expected to be encapsulated within the cavity of β-cyclodextrin, which has a suitably sized interior. The association constants for such complexes are typically in the range of 10³ to 10⁵ M⁻¹ nih.gov. The methyl groups at the 1 and 3 positions of the adamantane core may influence the orientation and depth of inclusion within the cyclodextrin cavity, potentially leading to more specific binding geometries compared to unsubstituted adamantane. A 1:1 inclusion complex of adamantanone with β-cyclodextrin has been structurally characterized, demonstrating the favorable nature of this interaction rsc.org. While specific studies on this compound are limited, the established principles of adamantane-cyclodextrin binding provide a strong basis for its application in this area nih.govresearchgate.net.
Cucurbiturils: Cucurbit[n]urils are a family of macrocyclic hosts with a rigid, pumpkin-shaped structure and a hydrophobic cavity. Cucurbit rsc.orguril (CB rsc.org), in particular, exhibits exceptionally high binding affinities for adamantane derivatives, with association constants that can surpass those of many biological receptor-ligand interactions nih.gov. The binding is driven by the hydrophobic effect and ion-dipole interactions between the guest and the carbonyl portals of the cucurbituril. The affinity of adamantane derivatives for CB rsc.org can be exceptionally high, with binding free energies reaching up to -14.1 kcal/mol for neutral derivatives nih.gov. While direct binding studies of this compound with cucurbiturils have not been extensively reported, the strong precedent set by other adamantane derivatives suggests it would be a highly effective guest molecule nih.gov.
Table 1: Representative Association Constants of Adamantane Derivatives with Host Molecules
| Guest Molecule | Host Molecule | Association Constant (K_a) in M⁻¹ |
|---|---|---|
| Adamantane Derivatives | β-Cyclodextrin | 10³ - 10⁵ |
| Adamantane Derivatives | Cucurbit rsc.orguril | Up to 10¹² |
Components in Rotaxanes and Pseudorotaxanes
The strong and reliable binding between adamantane derivatives and macrocyclic hosts makes them ideal components for the construction of mechanically interlocked molecules such as rotaxanes and their precursors, pseudorotaxanes. A pseudorotaxane is formed when a linear "thread" molecule is passed through the cavity of a macrocycle. If bulky "stopper" groups are attached to the ends of the thread, preventing the macrocycle from dethreading, a stable rotaxane is formed.
Given its strong binding affinity for hosts like cyclodextrins and cucurbiturils, this compound can be envisioned as a bulky stopper group or as part of the thread in such assemblies. The methyl groups would contribute to the steric bulk of the stopper, enhancing the stability of the resulting rotaxane. Furthermore, the ketone functionality offers a site for chemical modification, allowing for the covalent attachment of the adamantane unit to a larger molecular framework, a crucial step in the synthesis of rotaxanes.
Building Blocks for Supramolecular Polymers and Self-Assembled Architectures
Supramolecular polymers are polymeric chains formed through non-covalent interactions between monomeric units. The reversible nature of these interactions imparts unique properties to the materials, such as self-healing and responsiveness to external stimuli. The strong and directional host-guest interactions involving adamantane derivatives are a powerful tool for the construction of such polymers.
Catalysis and Catalyst Design
The rigid and well-defined three-dimensional structure of the adamantane scaffold has made it an attractive platform for the design of ligands and catalysts. The steric bulk of the adamantyl group can be used to control the coordination environment around a metal center, influencing the selectivity and activity of a catalyst.
Adamantane-Scaffolded Catalysts
The adamantane cage can serve as a rigid backbone for the attachment of catalytically active groups. This pre-organizes the active sites and can lead to enhanced catalytic performance. While specific examples utilizing this compound in catalyst design are not prevalent in the literature, the principles of using adamantane derivatives as catalyst scaffolds are well-established.
The ketone functionality of this compound could be chemically transformed into various ligating groups, such as amines, alcohols, or phosphines. These modified adamantane derivatives could then be used as ligands for transition metal catalysts. The dimethyl substitution pattern on the adamantane core would provide a specific steric environment around the metal center, which could be exploited to control the stereoselectivity of catalytic reactions.
Role in Oxidative Degradation Processes
The oxidative degradation of adamantane and its derivatives has been a subject of study, often involving radical-based C-H bond activation. These studies provide insight into the reactivity of the adamantane cage under oxidative conditions.
Research on the oxidative dehydrogenation of 1,3-dimethyladamantane (B135411) has shown that it can produce dehydroadamantane derivatives oatext.com. While this is not a degradation process in the sense of cage-opening, it demonstrates the reactivity of the adamantane skeleton under oxidative conditions.
More directly related to degradation, studies on the microbial oxidation of adamantanone by Pseudomonas putida have identified pathways involving hydroxylation and Baeyer-Villiger oxidation, leading to the formation of lactones and hydroxylated products mdpi.commdpi.comresearchgate.net. These enzymatic processes break open the adamantane ring system. It is plausible that this compound would undergo similar oxidative degradation pathways, both chemically and biologically. The presence of the methyl groups might influence the regioselectivity of the oxidation, potentially directing the degradation to specific sites on the adamantane core. For instance, one-stage catalytic oxidation of adamantane can lead to a variety of hydroxylated and ketonic products mdpi.com.
Table 2: Potential Oxidative Degradation Products of Adamantanone
| Starting Material | Key Transformation | Potential Products |
|---|---|---|
| Adamantanone | Hydroxylation | 5-hydroxyadamantan-2-one |
| Adamantanone | Baeyer-Villiger Oxidation | 4-oxahomoadamantan-5-one |
| Adamantanone | Further Oxidation | 1-hydroxy-4-oxahomoadamantan-5-one |
Note: This data is based on the degradation of adamantanone, as specific degradation pathways for this compound are not detailed in the available literature.
Material Science and Nanotechnology
The rigid, three-dimensional structure of the adamantane cage makes its derivatives, including this compound, valuable building blocks in the realm of material science and nanotechnology. The inherent thermal stability and well-defined geometry of the adamantane core are properties that can be imparted to larger macromolecular and supramolecular structures.
Application in Polymeric Materials and Coatings
The incorporation of adamantane units into polymer chains is a well-established strategy for enhancing the material's properties. The bulky and rigid nature of the adamantane cage can increase the glass transition temperature (Tg), improve thermal stability, and enhance the mechanical strength of polymers. wikipedia.org While this compound is not directly used as a monomer, its ketone functionality serves as a synthetic handle for conversion into polymerizable derivatives.
For instance, reduction of the ketone to an alcohol would yield 1,3-dimethyl-4-adamantanol. This alcohol, or a corresponding diamine derivative created through reductive amination, can be used as a monomer in the synthesis of polyesters, polyamides, or polyimides. The resulting polymers would feature the bulky 1,3-dimethyladamantane moiety as a pendant group or integrated into the polymer backbone, which can disrupt chain packing, increase free volume, and improve solubility in organic solvents while maintaining high thermal resistance. These characteristics are highly desirable for advanced coatings, thin films, and high-performance engineering plastics.
Table 1: Potential Polymer Precursors Derived from this compound
| Precursor Compound | Potential Polymer Type | Resulting Polymer Property Enhancement |
| 1,3-Dimethyl-4-adamantanol | Polyesters, Polyacrylates | Increased Tg, thermal stability |
| 4-Amino-1,3-dimethyladamantane | Polyamides, Polyimides | Improved solubility, mechanical strength |
| 1,3-Dimethyl-4-(4-hydroxyphenyl)adamantane | Polycarbonates, Epoxy resins | Enhanced thermal and dimensional stability |
Molecular Building Blocks for Self-Assembly of Molecular Crystals
The precise shape and rigidity of adamantane make it an excellent tecton, or building block, for crystal engineering and the self-assembly of complex molecular solids. researchgate.net The ability of molecules to organize into predictable, ordered structures is fundamental to creating materials with tailored optical, electronic, or porous properties.
This compound itself possesses a dipole moment due to the carbonyl group, which can influence crystal packing. However, its true potential as a building block is realized when the ketone is used as a reactive site to introduce stronger, more directionally specific interacting groups. For example, conversion to derivatives featuring hydrogen-bonding moieties like carboxylic acids or amides, or to halogenated analogues for halogen bonding, would provide the specific interactions necessary to guide the self-assembly process into predictable and robust crystalline networks. The adamantane core provides the rigid scaffold, ensuring that the interacting groups are held in a well-defined spatial orientation, which is crucial for the formation of highly ordered, non-centrosymmetric, or porous molecular crystals. wikipedia.org
Design of Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the topology, pore size, and functionality of the resulting framework. Adamantane derivatives, particularly those with multiple carboxylate groups, have been successfully used as rigid, three-dimensional linkers to create robust and porous MOFs. researchgate.net The tetrahedral geometry of the adamantane cage can be exploited to build highly symmetric, diamondoid frameworks. researchgate.net
This compound is not a direct linker for MOF synthesis because its ketone group does not typically coordinate strongly to metal centers under standard solvothermal conditions. However, it serves as a valuable precursor to suitable linkers. The adamantane skeleton provides the necessary rigidity and geometry, while the ketone group can be chemically transformed into a coordinating group, such as a carboxylic acid or a nitrogen-containing heterocycle (e.g., triazole or pyridine).
For example, a Baeyer-Villiger oxidation of this compound would produce a lactone, which can be hydrolyzed to a hydroxy acid. Further functionalization could yield dicarboxylic or tetracarboxylic acid linkers. These modified molecules retain the rigid 1,3-dimethyladamantane core and can be used to synthesize novel MOFs with specific pore environments influenced by the hydrophobic adamantane backbone. researchgate.net
Role as a Chemical Intermediate for the Synthesis of Complex Organic Molecules
One of the most significant applications of this compound is its role as a versatile chemical intermediate. The carbonyl group at the C-4 position is a key reactive site on the otherwise unreactive saturated hydrocarbon framework, allowing for a wide range of chemical transformations. This reactivity enables the synthesis of a diverse library of substituted adamantane derivatives for various applications, including medicinal chemistry and materials science. wikipedia.orgnih.gov
The reaction of the ketone can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the carbonyl group can undergo nucleophilic addition, reduction, reductive amination, and Wittig-type reactions to introduce a variety of functional groups at the C-4 position. The stability of the adamantane cage ensures that these transformations occur predictably at the ketone site without rearrangement of the core structure.
This compound is a key precursor for synthesizing 1,3-dimethyl-4-substituted adamantanes. This strategic positioning of functional groups is important in drug design, where the adamantane moiety often serves as a lipophilic scaffold to enhance drug absorption and modulate receptor binding. For instance, the synthesis of memantine analogues, a drug used for treating Alzheimer's disease, involves derivatives of dimethyladamantane. ucla.edu The ability to start with this compound and introduce diverse functionalities makes it a crucial building block in the development of new therapeutic agents and other complex molecular targets. nih.govnih.gov
Table 2: Key Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH₄, LiAlH₄ | 1,3-Dimethyl-4-adamantanol |
| Reductive Amination | R-NH₂, NaBH₃CN | 4-Alkylamino-1,3-dimethyladamantane |
| Grignard Reaction | R-MgBr | 4-Alkyl-1,3-dimethyl-4-adamantanol |
| Wittig Reaction | Ph₃P=CHR | 4-Alkylidene-1,3-dimethyladamantane |
| Baeyer-Villiger Oxidation | m-CPBA | Ester/Lactone derivative |
Q & A
Basic: What synthetic routes are optimal for preparing 1,3-dimethyl-4-adamantanone derivatives, and how can yield be maximized?
Methodological Answer:
- Friedel-Crafts alkylation is commonly used for adamantanone derivatives. For example, combining p-bromophenol and 1-adamantanol in dichloromethane with concentrated sulfuric acid yields intermediates like 2-(1-adamantyl)-4-bromophenol (86% yield after recrystallization in isooctane) .
- Catalytic optimization: Nickel chloride/1,2-(diphenylphosphino)ethane complexes improve reaction efficiency in cross-coupling steps .
- Yield enhancement: Neutralization with sodium bicarbonate post-reaction minimizes side-product formation .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR (e.g., 500 MHz in CDCl₃) to identify methyl group environments. For example, 5-ethynyl-1,3,7-trimethyladamantan-2-one shows distinct peaks at δ 2.13 (s, 1H) and δ 0.95 (s, 6H) for methyl and adamantane protons .
- HRMS: High-resolution mass spectrometry confirms molecular formulas (e.g., observed m/z 217.1581 vs. calculated 217.1581 for C₁₃H₁₇O) .
- XRD: Validates crystallinity, as seen in orthorhombic (Cmc21) and monoclinic (P21/c) polymorphs of 2-adamantanone .
Basic: How do physicochemical properties (e.g., solubility, stability) impact experimental design?
Methodological Answer:
- Solubility: 5-hydroxy-2-adamantanone dissolves in DMSO and methanol but is insoluble in water, necessitating polar aprotic solvents for reactions .
- Thermal stability: High melting points (>300°C) require inert atmospheres or oil baths for heating .
- Storage: Store under argon at 2–8°C to prevent oxidation of sensitive derivatives .
Basic: What crystallization conditions produce high-purity this compound?
Methodological Answer:
- Recrystallization: Use isooctane or hexane for slow cooling, achieving >85% purity. For example, 2-(1-adamantyl)-4-bromophenol recrystallizes at 140–141°C .
- Phase control: Polymorphic transitions (e.g., orthorhombic → monoclinic) are minimized by maintaining consistent pressure (1 atm) and temperature (20–25°C) during crystallization .
Basic: How to validate analytical methods for quantifying adamantanone derivatives?
Methodological Answer:
- Cross-validation: Compare HPLC (UV detection at 254 nm) with NMR integration for purity assessment .
- Calibration curves: Use NIST-certified reference standards (e.g., 2-adamantanone, C₁₀H₁₄O) to ensure accuracy .
- Error margins: Accept <5% deviation in retention times or peak areas across triplicate runs .
Advanced: How to resolve contradictions in polymorphic behavior under varying pressures/temperatures?
Methodological Answer:
- High-pressure thermal analysis: Construct pressure–temperature phase diagrams to identify stable/metastable phases. For 2-adamantanone, orthorhombic (Cmc21) is stable at ambient conditions, while monoclinic (P21/c) forms under high pressure .
- XRD refinement: Use Rietveld analysis to quantify phase mixtures (e.g., lattice parameters: a = 6.8884 Å for orthorhombic vs. a = 6.5920 Å for monoclinic) .
Advanced: What structure-activity relationships (SAR) govern biological activity in adamantanone derivatives?
Methodological Answer:
- Methyl positioning: 1,3-dimethyl substitution enhances steric bulk, altering receptor binding. For example, N-(1-adamantanyl)-coumarin derivatives show improved kinase inhibition .
- Hydroxy vs. ketone groups: 5-hydroxy-2-adamantanone (Kemantane) acts as an immunomodulator, while 2-adamantanone derivatives lack this activity due to reduced hydrogen-bonding capacity .
Advanced: How to reconcile conflicting NMR data in substituted adamantanones?
Methodological Answer:
- Dynamic effects: Use variable-temperature NMR to detect conformational flipping. For example, 1H NMR of N-(3,5,7-trimethyl-4-oxoadamantan-1-yl)acetamide shows broad singlet (δ 5.41) due to slow exchange .
- Solvent effects: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts (e.g., δ 1.97 in CDCl₃ vs. δ 2.02 in DMSO) .
Advanced: How do pressure and temperature jointly influence adamantanone phase transitions?
Methodological Answer:
- DSC-PVT coupling: Measure enthalpy (ΔH) and volume (ΔV) changes during transitions. For 2-adamantanone, ΔH = 8.2 kJ/mol for orthorhombic → monoclinic at 0.5 GPa .
- Clapeyron equation: Calculate phase boundaries using dP/dT = ΔS/ΔV, validated via in situ XRD .
Advanced: What mechanisms explain the bioactivity of hydroxy-adamantanones vs. non-hydroxylated analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
